2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid

Catalog No.
S1497936
CAS No.
825-71-8
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid

CAS Number

825-71-8

Product Name

2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enyl)acetic acid

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2,(H,10,11)

InChI Key

HRVGJQMCNYJEHM-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)CC(=O)O

Synonyms

Bicyclo[2.2.1]hept-5-ene-2-acetic acid

Canonical SMILES

C1C2CC(C1C=C2)CC(=O)O

Organic Chemistry and Medicinal Chemistry:

  • Synthesis of Novel Molecules: The bicyclo[2.2.1]heptane ring system and the acetic acid functionality in 2-BHEAA represent interesting building blocks for the synthesis of more complex molecules with potential biological activities. Researchers might utilize 2-BHEAA as a starting material for the synthesis of new drug candidates or other functional molecules [, ].

Material Science:

  • Polymer Chemistry: The presence of the carboxylic acid group in 2-BHEAA makes it a potential candidate for use in the development of new polymers. It could be incorporated into the polymer backbone or used as a functional group to modify existing polymers, potentially leading to materials with unique properties.

Biological Research:

  • Enzyme Inhibition Studies: The bicyclo[2.2.1]heptane moiety in 2-BHEAA might exhibit specific interactions with certain enzymes. Researchers could investigate the potential of 2-BHEAA as an inhibitor for specific enzymes, which could be valuable for understanding biological processes or developing new therapeutic strategies.

Radiopharmaceutical Chemistry:

  • Synthesis of Radiotracers: Due to its unique structure, 2-BHEAA could be potentially labeled with radioactive isotopes to create radiotracers for imaging studies. This could be particularly interesting for investigating biological processes involving the specific targeting of molecules containing the bicyclo[2.2.1]heptane ring system.

2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid is an organic compound characterized by its bicyclic structure and carboxylic acid functional group. Its molecular formula is C9H12O2, and it has a molecular weight of approximately 168.19 g/mol. The compound features a bicyclo[2.2.1]heptene moiety, which contributes to its unique structural properties and potential reactivity. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its distinctive structure and biological activities .

The chemical reactivity of 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid can be attributed to its functional groups:

  • Esterification: It can react with alcohols to form esters, a common reaction in organic synthesis.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an alkene.
  • Nucleophilic Substitution: The presence of the bicyclic structure allows for potential nucleophilic attack at various positions, leading to diverse substitution products.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid exhibits notable biological activities:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Some derivatives of this compound have shown potential in reducing inflammation in biological systems.
  • Pharmacological Potential: Its unique structure could lead to novel pharmacological applications, particularly in drug design targeting specific biological pathways .

Several methods have been developed for synthesizing 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid:

  • Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile to form the bicyclic structure.
  • Functional Group Transformation: Starting from simpler bicyclic compounds, functional group transformations can yield 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid through oxidation or reduction reactions.
  • Carboxylation Reactions: Introducing a carboxylic acid group via carboxylation of suitable precursors can also be employed .

The applications of 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid include:

  • Pharmaceutical Development: Its unique structural features make it a candidate for drug development, particularly in creating compounds with enhanced therapeutic profiles.
  • Chemical Synthesis: It serves as a building block in organic synthesis due to its reactive functional groups.
  • Material Science: Potential applications in creating novel materials with specific properties are being explored .

Interaction studies involving 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid focus on its binding affinity and interactions with various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic uses.
  • Enzyme Inhibition: Studies may reveal its role as an inhibitor or modulator of specific enzymes involved in metabolic pathways .

Several compounds share structural similarities with 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Bicyclo[3.3.0]octaneLarger bicyclic frameworkDifferent reactivity patterns
1-Aminobicyclo[2.2.1]heptaneAmino group additionEnhanced biological activity
4-Methylbicyclo[3.3.0]octaneMethyl substitutionAltered physical properties
1,4-Dihydroxybicyclo[3.3.0]octaneHydroxyl groupsIncreased solubility and reactivity

These comparisons highlight the uniqueness of 2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid within its chemical class, particularly regarding its potential applications and biological activities .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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